molecular formula C19H18N4O5S2 B15104617 [4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](2,3-dihydro-1,4-benzodioxin-2-yl)methanone

[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](2,3-dihydro-1,4-benzodioxin-2-yl)methanone

Cat. No.: B15104617
M. Wt: 446.5 g/mol
InChI Key: ZQYKZZFBZDMGKU-UHFFFAOYSA-N
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Description

4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a complex organic compound that features a combination of benzothiadiazole, piperazine, and benzodioxin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps:

    Formation of the Benzothiadiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with sulfur and nitrous acid.

    Sulfonylation: The benzothiadiazole is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.

    Piperazine Coupling: The sulfonylated benzothiadiazole is reacted with piperazine to form the piperazinyl derivative.

    Benzodioxin Attachment: Finally, the piperazinyl derivative is coupled with 2,3-dihydro-1,4-benzodioxin-2-ylmethanone under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety.

    Reduction: Reduction reactions may target the sulfonyl group or the benzothiadiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiadiazole or benzodioxin rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biology and medicine, 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone may exhibit biological activity, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. Molecular targets could include DNA, proteins, or other cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C19H18N4O5S2

Molecular Weight

446.5 g/mol

IUPAC Name

[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone

InChI

InChI=1S/C19H18N4O5S2/c24-19(16-12-27-14-5-1-2-6-15(14)28-16)22-8-10-23(11-9-22)30(25,26)17-7-3-4-13-18(17)21-29-20-13/h1-7,16H,8-12H2

InChI Key

ZQYKZZFBZDMGKU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2COC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC5=NSN=C54

Origin of Product

United States

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